

# structural and chemical properties of N6-Methyl-L-lysine

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An In-depth Technical Guide to N6-Methyl-L-lysine: Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**N6-Methyl-L-lysine** is a critical post-translational modification (PTM) where a methyl group is added to the ε-amino group of a lysine residue. This modification, a cornerstone of epigenetic regulation and cellular signaling, is dynamically controlled by lysine methyltransferases (KMTs) and lysine demethylases (KDMs).[1] Unlike modifications that alter the charge of the amino acid, methylation maintains the positive charge at physiological pH but changes the residue's size, hydrophobicity, and hydrogen bonding capacity. These subtle alterations facilitate a complex signaling language, often referred to as the "histone code" when occurring on histone proteins, which dictates gene expression, DNA repair, and other fundamental cellular processes.[2][3] This guide provides a comprehensive overview of the structural and chemical properties of **N6-Methyl-L-lysine**, its biological significance, and detailed protocols for its synthesis and detection.

### Structural and Chemical Properties

**N6-Methyl-L-lysine**, systematically named (2S)-2-amino-6-(methylamino)hexanoic acid, is an L-lysine derivative where one hydrogen on the N6 (or Nɛ) nitrogen is replaced by a methyl group.[4][5] This modification is the first step in a series that can lead to di- and trimethylation of the same lysine residue.



### **Chemical Identifiers**

The structural identity of **N6-Methyl-L-lysine** is defined by several standard chemical notations.

Identifier	Value	Source
IUPAC Name	(2S)-2-amino-6- (methylamino)hexanoic acid	[4][6][7]
Molecular Formula	C7H16N2O2	[6][8]
Molecular Weight	160.21 g/mol	[6][9]
Monoisotopic Mass	160.121177766 Da	[7]
CAS Number	1188-07-4	[1][6][8]
Canonical SMILES	CNCCCC(C(=O)O)N	[6]
Isomeric SMILES	CNCCCCINVALID-LINKN	[6]
InChI	InChI=1S/C7H16N2O2/c1-9-5- 3-2-4-6(8)7(10)11/h6,9H,2- 5,8H2,1H3,(H,10,11)/t6-/m0/s1	[4][6]
InChIKey	PQNASZJZHFPQLE- LURJTMIESA-N	[6][8]

### **Physicochemical Properties**

**N6-Methyl-L-lysine** is typically a white crystalline powder, soluble in water and other polar solvents.[10] The addition of a methyl group slightly alters its physicochemical properties compared to unmodified L-lysine.



Property	Value	Notes
Appearance	White crystalline powder	[10]
Water Solubility	51.5 g/L (at 25°C)	Lower than unmodified lysine (129 g/L) due to reduced polarity.[10][11]
logP	-2.9	Indicates high hydrophilicity. [10]
pKa (α-carboxyl)	~2.18	Similar to unmodified lysine.[9]
pKa (α-amino)	~8.95	Similar to unmodified lysine.[9]
pKa (ε-amino)	~10.58	Slightly elevated from lysine's ~10.53 due to the +I effect of the methyl group.[9][10]
Isoelectric Point (pI)	~9.77	Calculated as the average of pKa (α-amino) and pKa (ε-amino).[12]
Polar Surface Area	75.35 Ų	[10]

## **Biological Significance and Signaling**

Lysine methylation is a dynamic and reversible post-translational modification that plays a pivotal role in regulating protein function.[2] This process is central to epigenetics, where the methylation status of histone tails influences chromatin structure and gene accessibility.[3]

- Writers (Lysine Methyltransferases KMTs): These enzymes catalyze the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a lysine residue.[3]
- Erasers (Lysine Demethylases KDMs): These enzymes remove methyl groups. They are primarily from two families: the flavin-dependent LSD family and the Jumonji C (JmjC) domain-containing family.[2][13]
- Readers: Proteins containing specific domains (e.g., Chromo, Tudor, PHD) recognize and bind to methylated lysines, translating the modification into a functional cellular outcome.



While histone methylation is well-studied, methylation of non-histone proteins like p53 and NFκB is increasingly recognized as a vital mechanism for regulating diverse signaling pathways, including transcription, cell cycle control, and cancer progression.

### **Lysine Methylation-Demethylation Cycle**

The enzymatic cycle of lysine methylation and demethylation provides a dynamic regulatory switch for cellular processes. KMTs add methyl groups using SAM, which is converted to S-adenosyl-L-homocysteine (SAH). KDMs remove these marks, ensuring the reversibility of the signal.

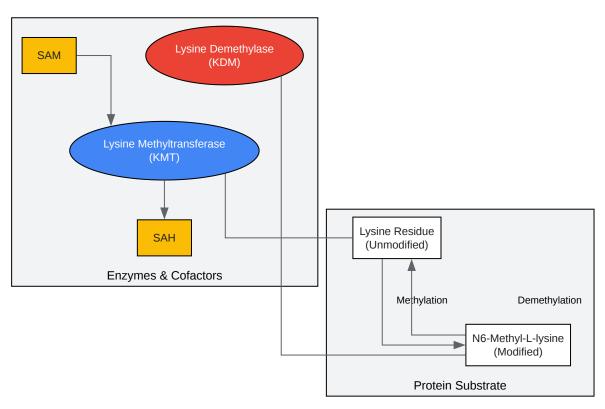


Diagram 1: The Lysine Methylation and Demethylation Cycle.

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Diagram 1: The Lysine Methylation and Demethylation Cycle.

## **Experimental Protocols**



The study of **N6-Methyl-L-lysine** requires robust methods for both its synthesis (for use in peptide chemistry and as a standard) and its detection in complex biological samples.

### Chemical Synthesis: Fmoc-Nε-Methyl-L-lysine

The synthesis of Fmoc-protected **N6-Methyl-L-lysine** is essential for its incorporation into peptides via solid-phase peptide synthesis (SPPS). A common strategy involves the synthesis of a key intermediate, L-2-amino-6-bromohexanoic acid, followed by methylation.

Objective: To synthesize  $N(\alpha)$ -Fmoc- $N(\epsilon)$ -methyl-L-lysine for SPPS.

Principle: This protocol is based on the modification of a bromo-intermediate derived from malonate and dibromobutane, followed by selective methylation and Fmoc protection.

#### Methodology:

- Synthesis of L-2-amino-6-bromohexanoic acid derivative:
  - React a suitable malonate derivative with 1,4-dibromobutane to form the hexanoic acid backbone. This is a multi-step process often involving base-catalyzed alkylation.
  - Introduce the  $\alpha$ -amino group using established methods (e.g., Gabriel synthesis or asymmetric amination).
  - The resulting L-2-amino-6-bromohexanoic acid derivative is the key intermediate. Protect the α-amino group (e.g., as a Boc derivative) to ensure selective reaction at the ε-position.
- ε-Amino Group Methylation:
  - Dissolve the protected bromo-intermediate in a suitable polar aprotic solvent (e.g., DMF).
  - Add an excess of methylamine (CH₃NH₂) solution.
  - Allow the reaction to proceed at room temperature with stirring for 12-24 hours. The nucleophilic substitution of bromide by methylamine yields the N(ε)-methyl derivative.
  - Monitor the reaction by TLC or LC-MS until the starting material is consumed.



- Purify the product using column chromatography.
- α-Amino Group Deprotection and Fmoc Protection:
  - Remove the α-amino protecting group (e.g., cleave Boc with trifluoroacetic acid (TFA) in dichloromethane (DCM)).
  - Neutralize the resulting amine salt with a non-nucleophilic base like diisopropylethylamine (DIPEA).
  - Dissolve the deprotected intermediate in a solvent mixture (e.g., dioxane/water).
  - Add Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) and a mild base (e.g., sodium bicarbonate).
  - Stir the reaction at room temperature for 4-6 hours.
  - Acidify the mixture and extract the product into an organic solvent (e.g., ethyl acetate).
  - Wash, dry, and concentrate the organic phase. Purify the final product,  $N(\alpha)$ -Fmoc- $N(\epsilon)$ -methyl-L-lysine, by crystallization or chromatography.

### **Detection and Quantification by Mass Spectrometry**

Mass spectrometry-based proteomics is the definitive method for identifying and quantifying lysine methylation sites in biological samples.

Objective: To identify and quantify N6-methyllysine-containing peptides from a complex protein mixture.

Principle: Proteins are enzymatically digested into peptides. Because methylation blocks the cleavage site for trypsin, an alternative protease (e.g., Glu-C, Asp-N) may be required for comprehensive analysis. Methylated peptides are often enriched and then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

#### Methodology:

· Protein Extraction and Digestion:



- Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors.
- Quantify protein concentration (e.g., BCA assay).
- Perform reduction (with DTT) and alkylation (with iodoacetamide) of cysteine residues.
- Digest proteins into peptides using a suitable protease. Note: Trypsin will not cleave Cterminal to a methylated lysine, a property that can be exploited in analysis.
- Enrichment of Methylated Peptides (Optional but Recommended):
  - Use immunoprecipitation with antibodies specific for mono-methyl-lysine to enrich for target peptides from the complex digest.
  - Alternatively, use chemical affinity methods or specific methyl-lysine "reader" protein domains immobilized on beads.

#### LC-MS/MS Analysis:

- Load the peptide mixture onto a reverse-phase liquid chromatography column coupled to an electrospray ionization (ESI) mass spectrometer.
- Elute peptides using a gradient of increasing organic solvent (e.g., acetonitrile).
- Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where precursor ions are selected for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

#### Data Analysis:

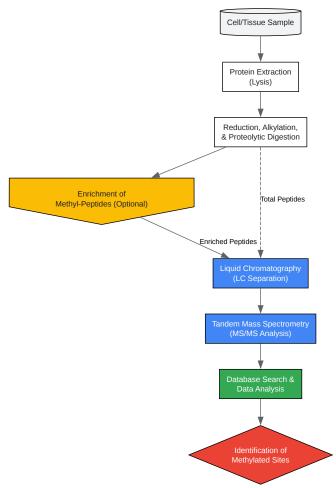
- Search the resulting MS/MS spectra against a protein sequence database.
- Specify monomethylation of lysine (+14.01565 Da) as a variable modification in the search parameters.
- Validate peptide-spectrum matches (PSMs) using a false discovery rate (FDR) of <1%.</li>



 Key diagnostic features for N6-methyl-lysine include a specific immonium ion at m/z 98.1 and neutral losses from the precursor ion.

### **Experimental Workflow Visualization**

The proteomics workflow for identifying lysine methylation sites is a multi-step process that can be visualized to clarify the logical relationships between each stage.



 ${\bf Diagram\ 2: Experimental\ Workflow\ for\ Proteomic\ Analysis\ of\ Lysine\ Methylation.}$ 

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Diagram 2: Experimental Workflow for Proteomic Analysis of Lysine Methylation.



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